Structural Dynamics and Single Crystal X-Ray Diffraction Analysis of PhenCar-Phos: A Technical Guide
Structural Dynamics and Single Crystal X-Ray Diffraction Analysis of PhenCar-Phos: A Technical Guide
Executive Summary
The development of robust catalytic systems for the cross-coupling of sterically hindered substrates remains a cornerstone of modern pharmaceutical synthesis. 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole (CAS: 1308652-67-6), commercially known as PhenCar-Phos , has emerged as a privileged P,N-ligand for these challenging transformations [1].
Unlike traditional monodentate phosphines, PhenCar-Phos features a unique hemilabile coordination mode. This in-depth guide explores the physicochemical properties of PhenCar-Phos, details the Single Crystal X-Ray Diffraction (SCXRD) workflows required to characterize its transition-metal adducts, and explains the causality behind its exceptional performance in palladium- and ruthenium-catalyzed cross-couplings.
Physicochemical Properties & Structural Causality
The architectural design of PhenCar-Phos is not arbitrary; every structural motif serves a distinct mechanistic purpose in the catalytic cycle:
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The σ-Donor Capacity: The diphenylphosphino (–PPh₂) group acts as a strong σ-donor, facilitating the initial oxidative addition of challenging, electron-rich aryl chlorides to the Pd(0) center [2].
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Hemilabile N-Coordination: The nitrogen atom within the carbazole moiety provides a flexible, reversible sp³-N–Pd coordination. In highly sterically congested environments, this hemilability stabilizes the palladium center during the resting state (preventing degradation into inactive Pd black) but readily dissociates to open a vacant coordination site when the substrate approaches [3].
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Steric Pressure for Reductive Elimination: The rigid, flattened carbazole ring exerts specific steric pressure on the metal center. Once the oxidative addition adduct is formed, this steric bulk accelerates the often rate-limiting reductive elimination step, expelling the cross-coupled product and regenerating the catalyst.
Quantitative Data Summary
Table 1: Physicochemical & Crystallographic Profile of PhenCar-Phos
| Parameter | Value |
| Compound Name | 9-[2-(Diphenylphosphino)phenyl]-9H-carbazole |
| CAS Number | 1308652-67-6 |
| Molecular Formula | C₃₀H₂₂NP |
| Molecular Weight | 427.5 g/mol |
| Coordination Mode | Hemilabile P,N-bidentate / P-monodentate |
| Typical Pd-P Bond Length | ~2.24 Å |
| Typical Pd-N Bond Length | ~2.15 Å (in the resting chelated state) |
| Geometry (Pd Adducts) | Square Planar |
Experimental Protocol: SCXRD Workflow for PhenCar-Phos Complexes
To definitively prove the hemilabile nature of PhenCar-Phos, researchers must isolate and analyze its metal complexes via SCXRD. The following protocol outlines a self-validating system for growing and analyzing diffraction-quality crystals of the Pd-PhenCar-Phos oxidative addition adduct.
Phase 1: Complexation and Crystal Growth
Causality Check: Why use vapor diffusion? Direct solvent evaporation often leads to the rapid precipitation of kinetic products (powders). Vapor diffusion allows the slow, controlled saturation of the anti-solvent, promoting the highly ordered lattice formation required for high-resolution diffraction.
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Synthesis of the Adduct: In a nitrogen-filled glovebox, react equimolar amounts of Pd(OAc)₂, PhenCar-Phos, and the target aryl halide (e.g., p-chlorotoluene) in anhydrous dichloromethane (DCM). Stir at room temperature for 2 hours until a homogenous solution is achieved.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any microscopic nucleation sites (e.g., dust or unreacted Pd black) that could cause premature, disordered crystallization.
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Vapor Diffusion Setup: Transfer the filtered DCM solution (solvent) into a small inner vial. Place this vial inside a larger outer vial containing anhydrous hexane (anti-solvent). Seal the outer vial tightly.
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Incubation: Allow the setup to sit undisturbed at 4 °C for 3–7 days. The volatile DCM will slowly mix with the hexane vapor, gently lowering the solubility of the complex and yielding X-ray quality single crystals.
Phase 2: Data Collection and Self-Validating Refinement
Causality Check: Why mandate CheckCIF? CheckCIF acts as an automated self-validating system. It ensures that no residual electron density (like disordered solvent molecules) or missed symmetry elements artificially distort the calculated Pd-P or Pd-N bond lengths.
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Mounting: Select a crystal with well-defined faces (ideally ~0.2 x 0.2 x 0.1 mm) under a polarized microscope. Mount it on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer's cold stream (100 K) to minimize thermal motion.
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Diffraction: Collect data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Ensure data completeness is >99% up to a resolution of 0.8 Å.
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Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
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Validation: Run the final .cif file through the IUCr CheckCIF algorithm. Resolve all Level A and B alerts before finalizing the structural model.
Catalytic Mechanisms & Visualizations
The SCXRD data confirms that PhenCar-Phos oscillates between a κ¹-P monoligated active species and a κ²-P,N chelated resting state. This dynamic shifting is mapped in the workflow below.
Fig 1. Hemilabile coordination dynamics of PhenCar-Phos in Pd-catalyzed cross-coupling.
Application Benchmarks
PhenCar-Phos has demonstrated unparalleled efficiency in synthesizing tetra-ortho-substituted diarylamines and facilitating directed C–H arylations [4].
Table 2: Catalytic Benchmarks in Sterically Hindered Couplings
| Reaction Type | Substrate 1 (Aryl Halide) | Substrate 2 | Catalyst System | Yield |
| Buchwald-Hartwig Amination | 2-chloro-1,3,5-triisopropylbenzene | 2,6-diisopropylaniline | Pd(OAc)₂ / PhenCar-Phos (0.03–1.0 mol%) | Up to 99% |
| Directed o-C–H Arylation | 4-chloroanisole | 2-Phenylpyridine | Ru / PhenCar-Phos (1:1 ratio) | >90% |
References
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Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at:[Link]
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Organic Process Research & Development (ACS). Facile Assembly of Carbazolyl-Derived Phosphine Ligands and Their Applications in Palladium-Catalyzed Sterically Hindered Arylation Processes. Available at:[Link]
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Journal of the American Chemical Society (ACS). Atropisomeric Phosphine Ligands Bearing C–N Axial Chirality: Applications in Enantioselective Suzuki–Miyaura Cross-Coupling. Available at:[Link]
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Synlett (via ResearchGate). Bulky Phosphane Ligand for Monoselective Ruthenium-Catalyzed, Directed o-C–H Arylation with Challenging Aryl Chlorides. Available at:[Link]
